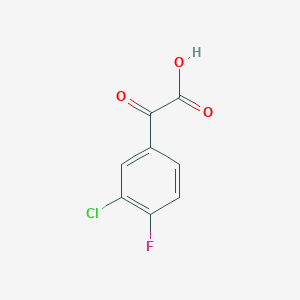

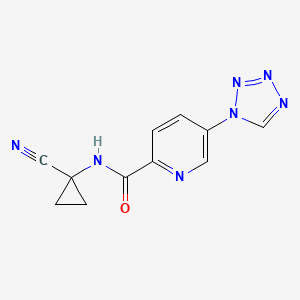

6-(7-(2-fluorophenyl)-1,4-thiazepane-4-carbonyl)pyrimidine-2,4(1H,3H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-(7-(2-fluorophenyl)-1,4-thiazepane-4-carbonyl)pyrimidine-2,4(1H,3H)-dione, also known as FTZ, is a heterocyclic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the thiazepine family and is characterized by its unique chemical structure, which consists of a pyrimidine ring fused to a thiazepine ring. FTZ has shown promising results in various scientific research studies, which have highlighted its potential in treating a variety of diseases and disorders.

Aplicaciones Científicas De Investigación

Synthesis Techniques and Chemical Properties

Synthesis of Polynuclear Heterocycles

A study described the synthesis of thieno[2,3-d]pyrimidine compounds fused with a thiazolo ring, showcasing the methodology for producing biologically active compounds. This research underlines the versatility of pyrimidine derivatives in synthesizing compounds with potential biological activities, including inhibitors of adenosine kinase and anticancer activities (El-Gazzar, Hussein, & Aly, 2006).

Acidity Constants by Capillary Electrophoresis

Investigation into the acidity constants of molecules with acidic carbon atoms, including pyrimidine derivatives, via capillary electrophoresis. This study is crucial for understanding the structure-activity relationships of such compounds (Mofaddel, Bar, Villemin, & Desbène, 2004).

Synthesis of Heterocyclic Derivatives

Research on the synthesis of various heterocyclic derivatives, including pyrimidines, highlights the chemical reactions and methodologies employed to create compounds with potential antibacterial properties. This work contributes to the development of new therapeutic agents (More, Chandra, Nargund, & Nargund, 2013).

Biological and Medicinal Applications

Anticancer and Antitumor Activities

Synthesis of substituted thienopyrimidines and their evaluation as antibacterial agents demonstrate the potential of pyrimidine derivatives in medicinal chemistry. The specific biological activities, including anticancer and antibacterial effects, underline the significance of these compounds in drug development (More, Chandra, Nargund, & Nargund, 2013).

Synthesis of Fluorine/Phosphorus Substituted Compounds

A study on the synthesis of new fluorine substituted triazinones demonstrates the process of creating structurally diverse compounds with potential biological activities. These compounds were evaluated as molluscicidal agents against snails responsible for bilharziasis diseases, showcasing a unique application in public health (Al-Romaizan, Makki, & Abdel-Rahman, 2014).

Propiedades

IUPAC Name |

6-[7-(2-fluorophenyl)-1,4-thiazepane-4-carbonyl]-1H-pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16FN3O3S/c17-11-4-2-1-3-10(11)13-5-6-20(7-8-24-13)15(22)12-9-14(21)19-16(23)18-12/h1-4,9,13H,5-8H2,(H2,18,19,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJUJOLNWGFSPHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=CC=CC=C2F)C(=O)C3=CC(=O)NC(=O)N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16FN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(7-(2-fluorophenyl)-1,4-thiazepane-4-carbonyl)pyrimidine-2,4(1H,3H)-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-methoxy-2-(thiophen-3-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2592812.png)

![1-(1,5-Dioxa-9-azaspiro[5.5]undecan-9-yl)pent-4-en-1-one](/img/structure/B2592813.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2592818.png)

![2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2592819.png)

![N-(2-(6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2592821.png)

![2-(benzo[d]thiazol-2-yl)-N-(sec-butyl)nicotinamide](/img/structure/B2592826.png)